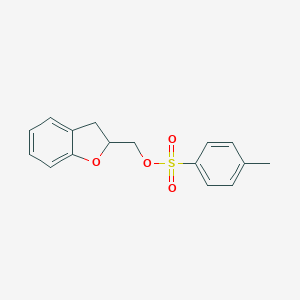

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

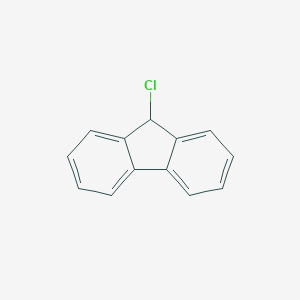

The compound "2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate" is a benzofuran derivative. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. They are of significant interest due to their diverse biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile, which leads to the formation of a benzofuran derivative through a Michael addition reaction under electro-decarboxylation conditions . Another method includes the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, which has been used to synthesize commercial drug molecules . Additionally, a CuI-catalyzed domino process from 1-bromo-2-iodobenzenes and beta-keto esters has been reported to yield 2,3-disubstituted benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using various spectroscopic techniques. For instance, the structure and vibrational spectroscopic properties of nitrobenzenesulfonamide derivatives have been determined using FT-IR and FT-Raman experimental techniques, complemented by density functional theory (DFT) calculations . Similarly, the structural and spectroscopic properties of a sulfonamide compound were characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, with DFT calculations providing additional insights .

Chemical Reactions Analysis

Benzofuran derivatives can participate in a variety of chemical reactions. The presence of the sulfonate group allows for reactions with primary amines at room temperature, as demonstrated by the derivatization of phenylethylamines for gas chromatography analysis . The reactivity of the benzofuran ring itself can be influenced by substituents, which can affect the outcome of further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the crystal structure of a molecular salt containing a benzofuran derivative revealed specific hydrogen bonding patterns and chain formations in the crystal lattice . In another sulfonate derivative, the molecular geometry and intermolecular interactions were analyzed, showing how molecules are consolidated into a three-dimensional architecture .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Applications 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate derivatives have been synthesized for potential antibacterial applications. A study demonstrated the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring, aimed at developing therapeutic agents with antibacterial potential against various Gram-positive and Gram-negative bacterial strains. The synthesized compounds showed good inhibitory activity, comparable to standard antibiotics like Ciprofloxacin, and decent inhibition against lipoxygenase enzyme, suggesting their utility in treating inflammatory diseases (Abbasi et al., 2017).

Structural Studies and Molecular Interactions The structure of compounds related to 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate has been extensively studied to understand their molecular interactions and physical properties. For example, the crystal structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate was analyzed, revealing its geometric features and hydrogen bonding, which could inform the design of new materials or molecules with specific properties (Babu et al., 2014).

Advanced Organic Synthesis Research into 2,3-difunctionalized benzofuran derivatives highlights the role of 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate in the synthesis of complex organic molecules. A novel palladium-catalyzed tandem cyclization process was developed, utilizing 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides, demonstrating the compound's versatility in organic synthesis and its potential as a precursor for diverse benzofuran derivatives (Hu et al., 2018).

Electrochemical Applications Electrochemical studies have shown the potential of related benzofuran derivatives in the synthesis of new molecules through electro-decarboxylation reactions. This research underscores the broader applicability of these compounds in electrochemical synthesis, contributing to the development of novel electrochemical methods for organic synthesis (Moghaddam et al., 2006).

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(17,18)19-11-14-10-13-4-2-3-5-16(13)20-14/h2-9,14H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUXYELOVDQVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555900 | |

| Record name | (2,3-Dihydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate | |

CAS RN |

94709-25-8 | |

| Record name | (2,3-Dihydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)

![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)